molecular formula C18H16F5NO4S B12584247 L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)- CAS No. 270072-13-4

L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)-

Cat. No.: B12584247
CAS No.: 270072-13-4
M. Wt: 437.4 g/mol
InChI Key: CPPMLYQHXRBJSH-INIZCTEOSA-N
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Description

L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)- is a synthetic compound that incorporates an L-valine residue and a pentafluorophenylsulfonyl group

Preparation Methods

Chemical Reactions Analysis

L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)- can undergo various chemical reactions, including:

Scientific Research Applications

L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)- involves its interaction with specific molecular targets. The pentafluorophenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial effects .

Comparison with Similar Compounds

L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)- can be compared with other sulfonylated amino acid derivatives, such as:

Properties

CAS No.

270072-13-4

Molecular Formula

C18H16F5NO4S

Molecular Weight

437.4 g/mol

IUPAC Name

(2S)-2-[benzyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]-3-methylbutanoic acid

InChI

InChI=1S/C18H16F5NO4S/c1-9(2)16(18(25)26)24(8-10-6-4-3-5-7-10)29(27,28)17-14(22)12(20)11(19)13(21)15(17)23/h3-7,9,16H,8H2,1-2H3,(H,25,26)/t16-/m0/s1

InChI Key

CPPMLYQHXRBJSH-INIZCTEOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(CC1=CC=CC=C1)S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Canonical SMILES

CC(C)C(C(=O)O)N(CC1=CC=CC=C1)S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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